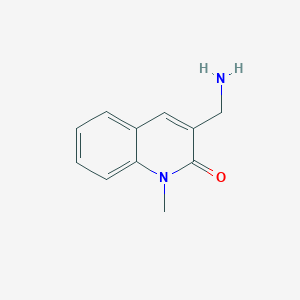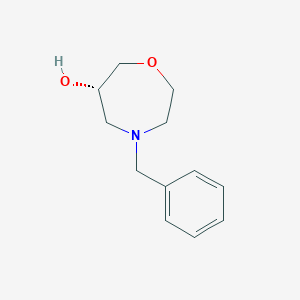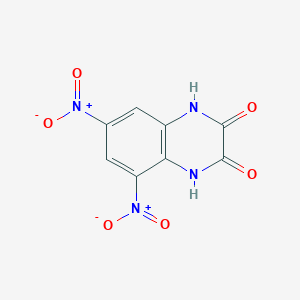
5,7-Dinitro-1,4-dihydro-quinoxaline-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Dinitro-1,4-dihydro-quinoxaline-2,3-dione: is a nitrogen-containing heterocyclic compound with the molecular formula C8H4N4O6. It is known for its unique structure, which includes two nitro groups at positions 5 and 7, and a quinoxaline core. This compound has significant applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dinitro-1,4-dihydro-quinoxaline-2,3-dione typically involves the reaction of substituted o-phenylenediamine with oxalic acid under solvent-free conditions. This one-pot reaction is carried out at room temperature using a simple grinding method, which ensures high atom economy and efficiency .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the green synthesis approach mentioned above can be scaled up for industrial applications due to its simplicity and environmental friendliness.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro groups.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: Electrophilic substitution reactions can occur at the quinoxaline core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or nitrated quinoxaline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5,7-Dinitro-1,4-dihydro-quinoxaline-2,3-dione is used as a building block in the synthesis of various heterocyclic compounds.
Biology: In biological research, this compound is used to study the function of glutamate receptors. It acts as a competitive antagonist for non-NMDA glutamate receptors, specifically targeting AMPA and kainate receptors .
Medicine: The compound has potential therapeutic applications due to its ability to modulate glutamate receptor activity. It is being investigated for its role in neuroprotection and the treatment of neurological disorders .
Industry: In the industrial sector, this compound is used in the development of advanced materials and as an intermediate in the synthesis of various chemical products .
Wirkmechanismus
The primary mechanism of action of 5,7-Dinitro-1,4-dihydro-quinoxaline-2,3-dione involves its interaction with glutamate receptors. It acts as a competitive antagonist for non-NMDA glutamate receptors, specifically targeting AMPA and kainate receptors. By binding to these receptors, it inhibits the excitatory neurotransmitter glutamate from exerting its effects, thereby modulating synaptic transmission and neuronal excitability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- 6,7-Dinitroquinoxaline-2,3-dione
- 5-Amino-1,4-dihydro-quinoxaline-2,3-dione
- 2,3-Dihydroxyquinoxaline
Comparison: 5,7-Dinitro-1,4-dihydro-quinoxaline-2,3-dione is unique due to the presence of nitro groups at positions 5 and 7, which significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it exhibits distinct properties in terms of receptor binding affinity and specificity .
Eigenschaften
Molekularformel |
C8H4N4O6 |
|---|---|
Molekulargewicht |
252.14 g/mol |
IUPAC-Name |
5,7-dinitro-1,4-dihydroquinoxaline-2,3-dione |
InChI |
InChI=1S/C8H4N4O6/c13-7-8(14)10-6-4(9-7)1-3(11(15)16)2-5(6)12(17)18/h1-2H,(H,9,13)(H,10,14) |
InChI-Schlüssel |
YUVRBZPHIDJESL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C2=C1NC(=O)C(=O)N2)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



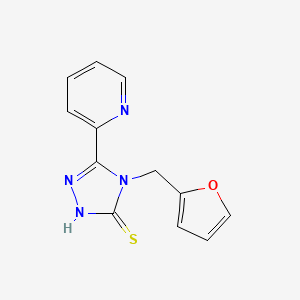
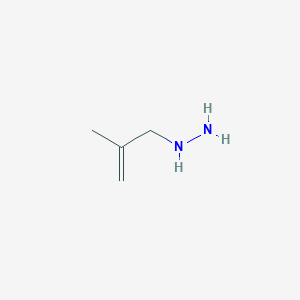
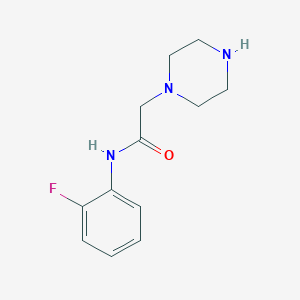

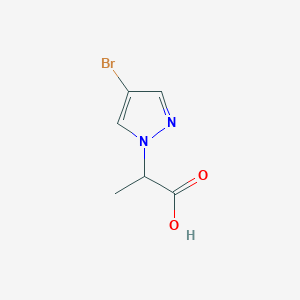


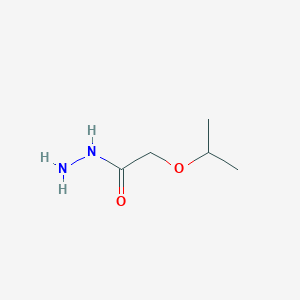

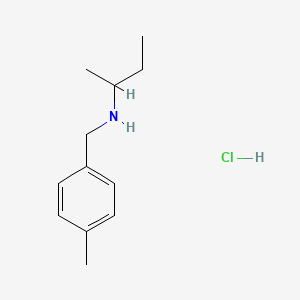
![3-[(2-Methylprop-2-en-1-yl)oxy]aniline](/img/structure/B1341067.png)
